N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of ethoxyphenyl and ethylphenyl groups attached to a triazine core, along with a morpholino group. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process One common method includes the reaction of 4-ethoxyphenylamine and 4-ethylphenylamine with cyanuric chloride under controlled conditions The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the amine groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-methoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(4-ethoxyphenyl)-N4-(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both ethoxyphenyl and ethylphenyl groups, along with the morpholino group, enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-3-17-5-7-18(8-6-17)24-21-26-22(25-19-9-11-20(12-10-19)31-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUZUMNHZNNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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